molecular formula C22H35NO2 B11119364 3,5-di-tert-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

3,5-di-tert-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11119364
M. Wt: 345.5 g/mol
InChI Key: WCIHNRBFLFNLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE is an organic compound characterized by its complex structure, which includes tert-butyl groups, a methoxyphenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 3,5-di(tert-butyl)-4-methoxyphenylamine and 1-cyclohexanecarboxylic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield phenol derivatives, while reduction of the amide group can produce amines.

Scientific Research Applications

3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-DI(TERT-BUTYL)-4-METHOXYPHENOL: Shares the tert-butyl and methoxy groups but lacks the cyclohexanecarboxamide moiety.

    N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE: Similar structure but without the tert-butyl groups.

Uniqueness

3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups, along with the cyclohexanecarboxamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

3,5-ditert-butyl-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C22H35NO2/c1-21(2,3)16-12-15(13-17(14-16)22(4,5)6)20(24)23-18-8-10-19(25-7)11-9-18/h8-11,15-17H,12-14H2,1-7H3,(H,23,24)

InChI Key

WCIHNRBFLFNLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CC(C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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